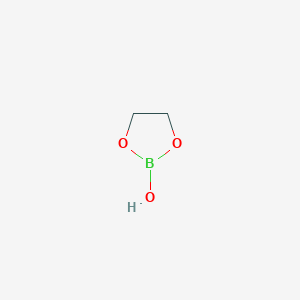

1,3,2-Dioxaborolan-2-OL

Description

Propriétés

Numéro CAS |

25015-59-2 |

|---|---|

Formule moléculaire |

C2H5BO3 |

Poids moléculaire |

87.87 g/mol |

Nom IUPAC |

2-hydroxy-1,3,2-dioxaborolane |

InChI |

InChI=1S/C2H5BO3/c4-3-5-1-2-6-3/h4H,1-2H2 |

Clé InChI |

ZBEDLGKSWBORBS-UHFFFAOYSA-N |

SMILES canonique |

B1(OCCO1)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,2-Dioxaborolan-2-ol and its Derivatives: Fundamental Properties and Applications in Modern Organic Synthesis

Introduction: The Versatile Role of Dioxaborolanes in Chemical Innovation

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Boronic acids and their ester derivatives have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility and functional group tolerance. At the heart of this chemical class lies the 1,3,2-dioxaborolane ring system, a foundational scaffold for a vast array of synthetic reagents.

This guide provides an in-depth exploration of 1,3,2-Dioxaborolan-2-ol, the parent compound of this important class, and its more stable and widely utilized derivatives, most notably the pinacol boronate esters. While 1,3,2-Dioxaborolan-2-ol itself is a reference point, its derivatives are the true workhorses in the laboratory. We will dissect their fundamental properties, from molecular structure and spectroscopic signatures to their reactivity and handling protocols. Furthermore, this guide will illuminate their pivotal role in key transformations such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, hydroboration, and C-H borylation, providing both mechanistic insights and practical, field-proven experimental methodologies. For the researcher, scientist, or drug development professional, a deep understanding of these reagents is not merely academic—it is a gateway to innovation and the efficient construction of complex molecular architectures.

Part 1: The 1,3,2-Dioxaborolane Core Structure: A Foundation for Reactivity

The utility of any chemical reagent is fundamentally dictated by its structure. The 1,3,2-dioxaborolane ring is a five-membered heterocycle containing two oxygen atoms, one boron atom, and two carbon atoms. This arrangement imparts a unique combination of stability and controlled reactivity.

Molecular Structure and Bonding: The boron atom in the dioxaborolane ring is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This configuration leaves a vacant p-orbital on the boron atom, rendering it Lewis acidic. This inherent Lewis acidity is the cornerstone of its reactivity, allowing it to interact with Lewis bases and participate in a variety of catalytic cycles. The oxygen atoms, with their lone pairs, engage in pπ-pπ bonding with the vacant p-orbital of boron, which partially alleviates its electron deficiency and contributes to the overall stability of the ring system.

Spectroscopic Properties: The characterization of dioxaborolane derivatives relies on standard spectroscopic techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the protons on the carbon backbone of the ring typically appear in a specific region of the ¹H NMR spectrum. The ¹³C NMR signals for these carbons are also characteristic. Of particular importance for boron-containing compounds is ¹¹B NMR, which provides direct information about the electronic environment of the boron atom. The chemical shifts in ¹¹B NMR can confirm the formation of the boronate ester and provide insights into its purity.[1][2]

Part 2: 1,3,2-Dioxaborolan-2-ol: The Parent Compound

1,3,2-Dioxaborolan-2-ol, also known as ethylene glycol boronic acid, represents the simplest form of this class of compounds. It is formed from the condensation of boric acid with ethylene glycol.

Synthesis and Stability: The synthesis of 1,3,2-Dioxaborolan-2-ol is conceptually straightforward. However, the compound is sensitive to moisture and has a propensity to exist in equilibrium with its oligomeric forms or to hydrolyze back to its starting materials. This inherent instability makes its isolation and long-term storage challenging, which is a primary reason for the widespread adoption of its more robust derivatives in synthetic applications.

Physicochemical Properties: Below is a summary of the computed and available physical properties for 1,3,2-Dioxaborolan-2-ol.

| Property | Value | Source |

| Molecular Formula | C₂H₅BO₃ | PubChem[3] |

| Molecular Weight | 87.87 g/mol | PubChem[3] |

| IUPAC Name | 2-hydroxy-1,3,2-dioxaborolane | PubChem[3] |

| CAS Number | 25015-59-2 | PubChem[3] |

Part 3: Pinacol Boronate Esters: The Workhorse Derivatives

The challenges associated with the stability of 1,3,2-Dioxaborolan-2-ol led to the development of sterically hindered derivatives that offer significantly improved handling characteristics without compromising the desired reactivity. The most prominent among these are the pinacol boronate esters, formally known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes.

Enhanced Stability and Practicality: The four methyl groups on the carbon backbone of the pinacol-derived dioxaborolane ring provide steric shielding around the boron atom. This steric bulk inhibits the approach of water molecules, thereby significantly reducing the rate of hydrolysis. Furthermore, these derivatives are typically crystalline solids with well-defined melting points, making them easier to purify, handle, and store compared to their less substituted counterparts. This combination of stability and ease of use has established pinacol boronate esters as the reagents of choice for a multitude of synthetic transformations.

Tabulated Physicochemical Properties of Key Pinacol Boronates:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Boiling Point (°C) |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane) | C₆H₁₃BO₂ | 127.98 | 25015-63-8 | Liquid | 42-43 / 50 mmHg |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ol | C₆H₁₃BO₃ | 143.97 | 25240-59-9 | Solid | 141.8±23.0 (Predicted)[4] |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₆BNO₂ | 205.06 | 329214-79-1 | Solid | - |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₆BNO₂ | 205.06 | 181219-01-2 | Solid | - |

Safety and Handling Protocols: Many dioxaborolane derivatives are classified as flammable and may react with water. Proper handling is crucial to ensure laboratory safety.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Storage at 2-8°C is often recommended. Many derivatives are air and moisture sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6] Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash thoroughly after handling.[6] Keep away from heat, sparks, and open flames.[6]

Part 4: Key Synthetic Applications and Reaction Mechanisms

The utility of 1,3,2-dioxaborolane derivatives is most evident in their application in powerful bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[8][9] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[8]

Mechanism: The reaction is catalyzed by a palladium(0) complex and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The pinacol boronate ester plays a crucial role in the transmetalation step, transferring its organic moiety to the palladium center.

Experimental Protocol: Synthesis of a Biaryl Compound This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pinacol boronate ester (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2-3 equiv).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydroboration Reactions

Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used reagent for the hydroboration of alkenes and alkynes. This reaction adds a hydrogen-boron bond across a double or triple bond, leading to the formation of an organoborane that can be further functionalized.

C-H Borylation

A more recent and powerful application of dioxaborolanes is in direct C-H borylation. This methodology allows for the conversion of a C-H bond, typically on an aromatic or heteroaromatic ring, directly into a C-B bond. This atom-economical process avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Iridium-catalyzed borylation is a particularly common and effective method.

Part 5: Role in Drug Discovery and Development

The prevalence of biaryl and heteroaryl structures in approved drugs makes the Suzuki-Miyaura coupling, and by extension pinacol boronate esters, a vital tool in medicinal chemistry.[10] The ability to rapidly synthesize libraries of analogues by varying the coupling partners allows for efficient structure-activity relationship (SAR) studies.

For instance, the synthesis of complex drug candidates often involves a late-stage Suzuki-Miyaura coupling to introduce a key structural fragment. The stability and functional group tolerance of pinacol boronate esters make them ideal for use in multi-step syntheses where sensitive functional groups must be preserved. The development of numerous pharmaceuticals has relied on this robust chemistry.

Conclusion

1,3,2-Dioxaborolan-2-ol, while fundamentally important, has been largely superseded in practical applications by its more stable and user-friendly pinacol ester derivatives. These reagents are cornerstones of modern organic synthesis, offering chemists reliable and versatile tools for constructing complex molecules. Their impact is particularly profound in the field of drug discovery, where the efficient and predictable formation of C-C bonds via methods like the Suzuki-Miyaura coupling is essential for the development of new therapeutic agents. As synthetic methodology continues to advance, the applications for these remarkable boron-containing compounds will undoubtedly continue to expand, further solidifying their indispensable role in chemical science.

References

-

ResearchGate. The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles). [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

-

PubChem. 1,3,2-Dioxaborolan-2-Ol. [Link]

-

Boron Molecular. 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol. [Link]

-

PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

-

Capot Chemical. MSDS of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol. [Link]

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

-

ResearchGate. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. [Link]

-

Beilstein Journals. Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. [Link]

-

Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,2-Dioxaborolan-2-Ol | C2H5BO3 | CID 5289333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-OL | 25240-59-9 [chemicalbook.com]

- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 1,3,2-Dioxaborolanes: Synthesis, Characterization, and Applications of Pinacol Boronates

Executive Summary

Boronic acids and their derivatives are foundational pillars in modern organic synthesis, enabling complex carbon-carbon and carbon-heteroatom bond formations that are critical to pharmaceutical and materials science. Among the most versatile and widely utilized derivatives are the 1,3,2-dioxaborolanes, particularly those protected with a pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolanes). These pinacol boronate esters offer superior stability, handling, and reactivity profiles compared to free boronic acids, making them indispensable reagents in drug discovery and development.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of these vital compounds, with a primary focus on the synthetically paramount pinacolborane (HBpin) and its derived boronate esters. We will delve into the causality behind synthetic protocols, robust characterization methodologies, and the practical considerations essential for their successful application in a research environment.

The Ascendancy of Pinacol Boronates in Synthesis

The term "1,3,2-dioxaborolane" describes a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms. While the parent compound, 1,3,2-Dioxaborolan-2-ol, exists, its practical application is limited.[3] The true workhorse of this class is its tetramethyl-substituted analogue, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly known as pinacolborane (HBpin) .

The strategic advantage of the pinacol group is twofold:

-

Steric Protection: The four methyl groups provide significant steric bulk around the boron center, which kinetically inhibits unwanted side reactions such as protodeboronation and trimerization to boroxines.[2]

-

Enhanced Stability: This steric hindrance contributes to the high bench-top stability of pinacol boronate esters, allowing for easier handling, purification via chromatography, and long-term storage compared to their corresponding boronic acids.[1]

These features have established pinacol boronate esters as the preferred reagents for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is one of the most powerful tools for constructing biaryl scaffolds found in countless pharmaceutical agents.[1][2]

Synthesis of Key 1,3,2-Dioxaborolane Reagents

A reliable supply of high-purity boron-containing reagents is the prerequisite for any successful cross-coupling strategy. Here, we detail the synthesis of the foundational reagent, pinacolborane, and its subsequent conversion to aryl boronate esters.

Synthesis of Pinacolborane (HBpin)

Pinacolborane is a key hydroborating and borylating agent. Its synthesis is most commonly achieved through the reaction of a borane source with pinacol (2,3-dimethylbutane-2,3-diol). The choice of borane source is critical; borane-dimethyl sulfide complex (BH₃·SMe₂) is frequently used due to its commercial availability and convenient handling properties as a liquid.[4]

Causality of Experimental Design:

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). This is crucial because borane reagents are sensitive to atmospheric moisture and oxygen. Water can hydrolyze the B-H bond, while oxygen can lead to oxidation.

-

Temperature Control: The initial addition of the borane source to pinacol is performed at 0°C. This is to control the exothermicity of the reaction and to manage the evolution of hydrogen gas, which is a flammable byproduct.

-

Solvent Choice: Dichloromethane (CH₂Cl₂) or another inert, anhydrous solvent is used to dissolve the reactants and facilitate a homogeneous reaction mixture.[4]

-

Purification: The product, pinacolborane, is a volatile liquid. Vacuum distillation is the preferred method for purification, effectively separating it from non-volatile impurities and the solvent.[4]

Detailed Protocol: Synthesis of Pinacolborane

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the procedure.

-

Charging Reagents: Charge the flask with pinacol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the stirred solution to 0°C using an ice-water bath.

-

Reaction: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.05 eq.) to the dropping funnel and add it dropwise to the pinacol solution over 30-60 minutes. Note: Ensure adequate venting as hydrogen gas is evolved.

-

Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.

-

Purification: The reaction mixture can often be used directly. For isolation of pure HBpin, assemble a vacuum distillation apparatus. First, remove the solvent under reduced pressure, then distill the pinacolborane, collecting the fraction at 42-43°C/50 mmHg.[4] The typical yield is around 75-85%.

Synthesis of Pinacol Boronate Esters via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a pinacol boronate ester onto an aryl or vinyl halide/triflate.[5] This reaction is exceptionally valuable as it tolerates a wide array of functional groups that would be incompatible with harsher organometallic methods (e.g., Grignard or organolithium formation).[6]

The Catalytic Cycle: A Self-Validating System The trustworthiness of the Miyaura borylation lies in its well-understood catalytic cycle, which regenerates the active catalyst.[7]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent (B₂pin₂), forming a nucleophilic boryl species. This species transmetalates with the Pd(II) complex, displacing the halide and forming an Aryl-Pd(II)-Boryl intermediate.

-

Reductive Elimination: This intermediate reductively eliminates the final product, the aryl pinacol boronate (Ar-Bpin), and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Protocol: Miyaura Borylation of an Aryl Bromide

-

Apparatus Setup: In a glovebox, charge an oven-dried vial with the aryl bromide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂; 1.1 eq.), potassium acetate (KOAc; 1.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (1-3 mol%).[8]

-

Solvent Addition: Add an anhydrous, polar aprotic solvent like dioxane or DMSO.

-

Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 80-100°C. Stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the potassium salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure aryl pinacol boronate ester.

Characterization of 1,3,2-Dioxaborolanes

Unambiguous characterization is essential to confirm the identity and purity of the synthesized material. A combination of spectroscopic techniques is employed, with NMR being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. For organoboron compounds, ¹H, ¹³C, and ¹¹B NMR are all highly informative.[9]

-

¹H NMR: The protons on the pinacol group typically appear as a sharp, characteristic singlet at ~1.3 ppm, integrating to 12 protons. Protons on the group attached to the boron (e.g., aryl protons) will appear in their expected regions, though their chemical shifts can be influenced by the electron-withdrawing nature of the boronate ester.[10]

-

¹³C NMR: The methyl carbons of the pinacol group resonate around 25 ppm, while the quaternary carbons bonded to the oxygen atoms appear near 84 ppm.[10]

-

¹¹B NMR: This is the most definitive technique for characterizing boron compounds.[9] Pinacol boronate esters, being tricoordinate boron species, exhibit a single, broad resonance in the range of δ +20 to +35 ppm (relative to external BF₃·OEt₂).[11][12] The broadness is due to the quadrupolar nature of the boron nucleus. For pinacolborane (HBpin) itself, this signal appears as a doublet around δ +27 ppm due to coupling with the directly attached proton (J-coupling constant J_BH ≈ 177 Hz).[12]

Data Summary Table

The table below summarizes key physical and spectroscopic data for pinacolborane and a representative aryl pinacol boronate.

| Property | Pinacolborane (HBpin) | Phenyl Pinacol Boronate (Ph-Bpin) |

| Molecular Formula | C₆H₁₃BO₂ | C₁₂H₁₇BO₂ |

| Molecular Weight | 127.98 g/mol | 204.08 g/mol |

| Appearance | Colorless Liquid | White Crystalline Solid |

| Boiling Point | 42-43 °C @ 50 mmHg[4] | - |

| ¹H NMR (CDCl₃, δ ppm) | ~1.28 (s, 12H, CH₃) | ~1.35 (s, 12H, CH₃), 7.4-7.8 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~24.8 (CH₃), ~83.5 (C-O) | ~24.9 (CH₃), ~83.9 (C-O), ~128-135 (Ar-C) |

| ¹¹B NMR (CDCl₃, δ ppm) | ~27.5 (d, J_BH≈177 Hz)[12] | ~30.7 (br s) |

Handling, Stability, and Safety

As a senior scientist, ensuring laboratory safety is paramount. Pinacolborane and related reagents possess specific hazards that demand rigorous handling protocols.

-

Flammability: Pinacolborane is a highly flammable liquid with a low flash point. It must be kept away from heat, sparks, and open flames.[13][14]

-

Reactivity with Water: The compound reacts with water, releasing flammable gases that can ignite spontaneously.[13][14] It is crucial to handle it under inert, anhydrous conditions and to never use water to extinguish a fire involving this reagent; dry sand or a Class D fire extinguisher should be used instead.[15]

-

Irritant: Pinacolborane is irritating to the skin and can cause serious eye damage.[13]

-

Storage: Due to its air and moisture sensitivity, pinacolborane should be stored tightly sealed under an inert gas.[16] Refrigeration (2-8°C) is recommended to minimize vapor pressure and maintain long-term stability.[15]

Personal Protective Equipment (PPE): Always handle pinacolborane and its derivatives inside a chemical fume hood. Wear a flame-retardant lab coat, chemical safety goggles or a face shield, and appropriate chemical-resistant gloves.[15]

Conclusion

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane system, embodied by pinacolborane and its derived boronate esters, represents a cornerstone of modern synthetic chemistry. Their inherent stability and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have profoundly impacted the field of drug development, enabling the efficient construction of complex molecular architectures.[1] A thorough understanding of their synthesis, from the selection of reagents to the logic of the purification process, combined with proficient characterization and rigorous safety protocols, empowers researchers to leverage these powerful tools to their full potential, accelerating the discovery of new therapeutics and advanced materials.

References

-

1,3,2-Dioxaborolan-2-Ol | C2H5BO3 | CID 5289333. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

-

11B NMR Chemical Shifts. San Diego State University Department of Chemistry. Available at: [Link]

-

Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

-

A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. ResearchGate. Available at: [Link]

- Preparation method of pinacolborane. Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Pinacolborane. Organic Chemistry Portal. Available at: [Link]

-

Pinacolborane. SpectraBase. Available at: [Link]

-

11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. ACS Publications. Available at: [Link]

-

Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. Available at: [Link]

-

Bis(pinacolato)diboron. Organic Syntheses. Available at: [Link]

-

Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. ACS Publications. Available at: [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. MDPI. Available at: [Link]

-

The Crucial Role of Boronic Acid Pinacol Esters in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ACS Publications. Available at: [Link]

-

Material Safety Data Sheet - Pinacolborane. Cole-Parmer. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. Available at: [Link]

-

An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Europe PMC. Available at: [Link]

-

This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. Available at: [Link]

-

Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. PNAS. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. Available at: [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. National Center for Biotechnology Information. Available at: [Link]

-

Heterogeneous Iron-Catalyzed Borylation of Aryl Fluorides. ACS Publications. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,2-Dioxaborolan-2-Ol | C2H5BO3 | CID 5289333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. chemicalbook.com [chemicalbook.com]

1,3,2-Dioxaborolan-2-ol: Mechanistic Architect of Boron-Catalyzed Condensations

Topic: 1,3,2-Dioxaborolan-2-ol Mechanism of Action in Organic Reactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,2-Dioxaborolan-2-ol (CAS: 25015-59-2), the cyclic ester of boric acid and ethylene glycol, represents a pivotal class of "Green" Lewis Acid catalysts . Unlike traditional coupling reagents (e.g., DCC, EDC, HATU) that generate stoichiometric waste, this organoboron species facilitates direct amidation and esterification through a water-tolerant, atom-economical catalytic cycle.

This guide dissects the molecular mechanism of 1,3,2-Dioxaborolan-2-ol, moving beyond general boric acid catalysis to isolate the specific role of the strained five-membered ring in substrate activation. We provide validated protocols for its application in pharmaceutical synthesis, emphasizing its utility in avoiding toxic byproducts and simplifying purification.

Mechanistic Core: The Acyloxyboronate Pathway[1]

The catalytic efficacy of 1,3,2-Dioxaborolan-2-ol stems from the unique electronic environment of the boron atom within the dioxaborolane ring.

Structural Activation

The molecule features a boron atom coordinated to two oxygens in a five-membered ring and a third exocyclic hydroxyl group.

-

Lewis Acidity: The empty

orbital on the boron atom renders it electrophilic. The ring strain of the dioxaborolane system (approx. 5-6 kcal/mol) slightly enhances the Lewis acidity compared to acyclic borates, making it more reactive toward nucleophilic attack by carboxylic acids. -

Ligand Exchange: The B-OH bond is labile. In the presence of a carboxylic acid (

), the hydroxyl group is protonated and displaced, forming a Monoacyloxyboronate Intermediate .

The Catalytic Cycle

The reaction proceeds via a "Dissociative-Associative" mechanism:

-

Pre-equilibrium: 1,3,2-Dioxaborolan-2-ol reacts with the carboxylic acid substrate, releasing one molecule of water (which must be removed or sequestered) to form the active Acyloxyboronate species .

-

Activation: The carbonyl carbon of the acyloxyboronate is highly electrophilic due to the electron-withdrawing nature of the boron center.

-

Nucleophilic Attack: The amine (or alcohol) attacks the activated carbonyl.

-

Collapse: The tetrahedral intermediate collapses, expelling the amide product and regenerating the B-OH species.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Acyloxyboronate intermediate.

Caption: Figure 1. The catalytic cycle of 1,3,2-Dioxaborolan-2-ol in direct amidation. The B-OH moiety acts as a shuttle for the hydroxyl group of the carboxylic acid.

Experimental Protocol: Catalytic Direct Amidation

This protocol describes the synthesis of N-benzylbenzamide using 1,3,2-Dioxaborolan-2-ol (generated in situ or added directly) as the catalyst. This method validates the mechanism by demonstrating water dependence.

Reagents & Materials

-

Substrate A: Benzoic Acid (1.0 equiv, 10 mmol)

-

Substrate B: Benzylamine (1.0 equiv, 10 mmol)

-

Catalyst: 1,3,2-Dioxaborolan-2-ol (10 mol%, 1 mmol)

-

Note: Can be prepared in situ by mixing Boric Acid (10 mol%) and Ethylene Glycol (10 mol%).

-

-

Solvent: Toluene or Xylene (50 mL)

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap (crucial for water removal).

Step-by-Step Methodology

-

Catalyst Preparation (if in situ): In the reaction flask, dissolve Boric Acid (62 mg, 1 mmol) and Ethylene Glycol (62 mg, 1 mmol) in 10 mL of Toluene. Heat to reflux for 30 minutes to form the 1,3,2-dioxaborolan-2-ol species.

-

Substrate Addition: Add Benzoic Acid (1.22 g, 10 mmol) and Benzylamine (1.07 g, 10 mmol) to the catalyst solution. Add remaining solvent (40 mL).

-

Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C for Toluene). Ensure the Dean-Stark trap is filled with solvent.

-

Checkpoint: Monitor water collection in the trap. The reaction is driven by the removal of stoichiometric water.[1]

-

-

Monitoring: Monitor by TLC or HPLC. The reaction typically reaches completion in 6–12 hours.

-

Workup: Cool to room temperature. The catalyst is water-soluble. Wash the organic layer with water (2 x 20 mL) and saturated NaHCO3 (20 mL).

-

Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize if necessary.

Comparative Efficiency Data

The following table highlights the efficiency of 1,3,2-Dioxaborolan-2-ol compared to uncatalyzed and standard boric acid conditions.

| Catalyst System | Load (mol%) | Time (h) | Yield (%) | Notes |

| None | - | 24 | < 15 | Thermal background only |

| Boric Acid | 10 | 12 | 78 | Requires higher temp for dehydration |

| 1,3,2-Dioxaborolan-2-ol | 10 | 8 | 92 | Enhanced Lewis acidity via ring strain |

| 3,4,5-Trifluorophenylboronic acid | 5 | 6 | 96 | Highly active, but expensive |

Scientific Integrity & Troubleshooting

Catalyst Stability & Hydrolysis

The 1,3,2-dioxaborolan-2-ol species exists in equilibrium with boric acid and ethylene glycol in the presence of water.

-

Validation: To verify the active species, perform 11B-NMR . The cyclic ester typically shows a shift distinct from free boric acid (approx. 18-20 ppm vs 19 ppm, solvent dependent).

-

Self-Correction: If yields are low, check the Dean-Stark trap. If water is not removed efficiently, the equilibrium shifts back to the inactive hydrolysis products.

Substrate Scope Limitations

-

Steric Hindrance: Bulky amines (e.g., tert-butylamine) react slowly due to the steric crowding around the boron-coordinated intermediate.

-

Chelating Groups: Substrates with alpha-hydroxy or alpha-amino groups may form stable, unreactive chelates with the boron catalyst, poisoning the cycle.

References

-

PubChem. (2025).[2][3][4] 1,3,2-Dioxaborolan-2-ol Compound Summary. National Library of Medicine. [Link]

-

Ishihara, K., et al. (1996). Boric Acid-Catalyzed Amidation of Carboxylic Acids. Journal of Organic Chemistry. (Fundamental basis for boron-catalyzed amidation). [Link]

-

Marcelli, T. (2013). Mechanistic Insights into Boronic Acid-Catalyzed Amidation. Organic & Biomolecular Chemistry. [Link]

-

Gernigon, N., et al. (2012). Boronic Acids as Catalysts for Green Amidation. Green Chemistry. [Link]

Sources

- 1. US3637794A - Borate esters prepared by successive reactions of boric acid with glycol monoethers and polyols - Google Patents [patents.google.com]

- 2. 1,3,2-Dioxaborolan-2-Ol | C2H5BO3 | CID 5289333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL | C3H7BO4 | CID 25022323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Chemistry of 1,3,2-Dioxaborolan-2-ol and Its Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Potential of Boronic Acid Surrogates

In the landscape of modern organic synthesis and drug discovery, the quest for versatile, stable, and efficient reagents is perpetual. Among the myriad of tools available to the contemporary chemist, organoboron compounds, particularly boronic acids and their derivatives, have carved out an indispensable niche. This guide focuses on a pivotal class of these reagents: 1,3,2-dioxaborolan-2-ol and its substituted analogues, most notably the pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolanes). These compounds have emerged as superior surrogates for boronic acids, offering enhanced stability, broader functional group tolerance, and improved handling characteristics, thereby unlocking new possibilities in catalysis, materials science, and medicinal chemistry.

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It delves into the underlying principles governing the reactivity and application of these dioxaborolane derivatives. We will explore not only what these reagents do but why they are the reagents of choice in many cutting-edge applications, providing you with the field-proven insights necessary to innovate in your own research.

Core Principles: The Advantage of the Dioxaborolane Moiety

Boronic acids, while immensely useful, are not without their challenges. They are prone to dehydration to form cyclic boroxines, can be difficult to purify, and may exhibit limited stability under certain reaction conditions, including protodeboronation.[1][2] The genius of using a 1,2- or 1,3-diol, such as pinacol, to form a cyclic boronic ester lies in its ability to "protect" the boronic acid functionality. This protection imparts several key advantages:

-

Enhanced Stability: The dioxaborolane ring sterically shields the boron atom, increasing its stability towards air, moisture, and silica gel chromatography.[2] This allows for easier handling, purification, and storage.

-

Monomeric Nature: Unlike boronic acids which can exist as mixtures of the monomer and trimeric boroxine, boronic esters are exclusively monomeric, which simplifies characterization and stoichiometry in reactions.[3]

-

Improved Solubility: Dioxaborolane derivatives often exhibit better solubility in organic solvents compared to their corresponding boronic acids.[4]

-

Tunable Reactivity: The electronic and steric properties of the diol can be varied to fine-tune the reactivity of the boronic ester, allowing for greater control over the outcome of a reaction.[5]

It is this combination of stability and tunable reactivity that has positioned 1,3,2-dioxaborolane derivatives as workhorse reagents in a multitude of synthetic transformations.

Key Applications in Organic Synthesis

The utility of 1,3,2-dioxaborolan-2-ol derivatives spans a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we will explore some of the most impactful applications, complete with mechanistic insights and detailed protocols.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of dioxaborolane derivatives, enabling the formation of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and functional materials.[6][7] The use of boronic esters in this reaction is often preferred due to their aforementioned stability and ease of handling.[8]

Mechanistic Rationale for Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is critical for a successful outcome and is guided by a deep understanding of this cycle.

-

Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of ligand (e.g., phosphines like SPhos or PPh3) is crucial as it influences the catalyst's stability, solubility, and reactivity in the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands often promote the reaction by facilitating these steps.

-

Base: A base is required to activate the boronic ester for transmetalation. The base (e.g., K2CO3, Cs2CO3, K3PO4) reacts with the boronic ester to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[9] The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is commonly used. Water can play a role in the hydrolysis of the boronic ester to the more reactive boronic acid in situ, and it also helps to dissolve the inorganic base.[6][7]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an aryl pinacol boronic ester.

Materials:

-

Aryl bromide (1.0 mmol)

-

Aryl pinacol boronic ester (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the aryl bromide, aryl pinacol boronic ester, Pd(OAc)2, SPhos, and K2CO3.

-

Evacuate and backfill the tube with an inert atmosphere three times.

-

Add 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at 80-100 °C. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Aryl Halide | Aryl Pinacol Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 100 | 12 | 95 | [10] |

| 2-Chloropyridine | (4-Methylphenyl)boronic acid pinacol ester | Pd2(dba)3/FcPPh2 (1) | K3PO4 | Dioxane/H2O | 100 | 18 | 85 | [11] |

| 1-Iodo-4-nitrobenzene | (4-Methoxyphenyl)boronic acid pinacol ester | Pd(PPh3)4 (3) | Na2CO3 | DME/H2O | 85 | 6 | 92 | [12] |

Borylation Reactions: Direct Access to Boronic Esters

The direct conversion of aryl and heteroaryl C-H bonds or C-X bonds (where X is a halide or triflate) into C-B bonds is a powerful strategy for synthesizing boronic esters. Pinacolborane (H-Bpin) is a widely used reagent for these transformations.

Iridium-Catalyzed C-H Borylation:

This method allows for the direct functionalization of C-H bonds, offering a highly atom-economical route to boronic esters. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position.

Visualizing the Iridium-Catalyzed C-H Borylation Cycle:

Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.

Palladium-Catalyzed Borylation of Aryl Halides:

This reaction provides a complementary route to aryl boronic esters from readily available aryl halides. Pinacolborane is an inexpensive and atom-economical boron source for this transformation.[13]

Detailed Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

Pinacolborane (1.5 mmol)

-

PdCl2(dppf) (0.03 mmol, 3 mol%)

-

Potassium acetate (KOAc) (1.5 mmol)

-

1,4-Dioxane (5 mL)

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere

Procedure:

-

In a Schlenk tube, combine the aryl bromide, PdCl2(dppf), and KOAc.

-

Evacuate and backfill the tube with an inert atmosphere three times.

-

Add 1,4-dioxane followed by pinacolborane via syringe.

-

Stir the mixture at 80 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography or crystallization to afford the aryl pinacol boronic ester.

Hydroboration of Alkenes and Alkynes

Hydroboration is a classic reaction that adds a hydrogen-boron bond across a double or triple bond. The use of pinacolborane in catalytic hydroboration provides direct access to alkyl and alkenyl boronic esters, which are valuable intermediates for subsequent cross-coupling reactions.[14]

Mechanism in Brief: The reaction typically proceeds via a concerted syn-addition of the H-B bond across the π-system. In catalyzed versions, a metal complex (often rhodium or iridium-based) is involved in the activation of pinacolborane. The regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and substrate.

Applications in Materials Science: The Rise of Vitrimers

1,3,2-Dioxaborolane derivatives are playing a crucial role in the development of "vitrimers," a class of polymers that combine the properties of thermosets and thermoplastics. These materials are covalently cross-linked networks that can be reprocessed and healed upon heating, thanks to dynamic covalent bonds. Boronic ester linkages are ideal for this purpose due to the reversible nature of the transesterification reaction.[3][15]

The Chemistry of Self-Healing: The self-healing and reprocessability of these vitrimers stem from the thermally activated exchange of the diol components of the boronic esters. This allows the polymer network to rearrange and relieve stress without a permanent loss of network integrity.

Visualizing the Dioxaborolane Metathesis in Vitrimers:

Caption: Schematic of dioxaborolane metathesis enabling network rearrangement in vitrimers.

Experimental Protocol: Synthesis of a Dioxaborolane-Containing Vitrimer

This protocol provides a general method for preparing a self-healing polymer network.

Materials:

-

1,4-Phenylenebisboronic acid (1.0 equiv)

-

A di-functional methacrylate with a diol (e.g., 2,3-dihydroxypropyl methacrylate) (2.0 equiv)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

AIBN (as a radical initiator for polymerization)

Procedure:

-

Synthesis of the Dioxaborolane Crosslinker: Stir 1,4-phenylenebisboronic acid and 2,3-dihydroxypropyl methacrylate in dry DCM with MgSO4 at room temperature for 12 hours. Purify the resulting diboronic ester crosslinker by column chromatography.[15]

-

Polymerization: Copolymerize the synthesized crosslinker with a suitable monomer (e.g., hexyl methacrylate) using a radical initiator like AIBN in a solvent such as DMF.

-

Casting and Curing: Cast the polymer solution into a mold and evaporate the solvent. Further cure the material at an elevated temperature to ensure complete polymerization and crosslinking.

-

Testing Self-Healing: The self-healing properties can be tested by cutting the material and then pressing the pieces together at an elevated temperature (e.g., 150 °C).[3]

Applications in Drug Discovery and Development

The unique properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols present in biological molecules like sugars and proteins, make it a valuable pharmacophore.[16] The use of dioxaborolane derivatives as stable precursors to these active boronic acids is a common strategy in drug development.

Case Study: Benzoxaboroles as HIV-1 Protease Inhibitors

Recent research has explored the use of benzoxaboroles, a class of cyclic boronic esters, as inhibitors of HIV-1 protease. These compounds can be designed to mimic the transition state of peptide cleavage by the protease. The dioxaborolane moiety plays a key role in binding to the active site of the enzyme.

Quantitative Data: Inhibition of HIV-1 Protease

| Compound | Target | Ki (pM) | Oxidative Stability | Reference |

| Darunavir | Wild-type HIV-1 Protease | 10 ± 2 | High | [1] |

| B-darunavir (boronic acid analogue) | Wild-type HIV-1 Protease | < 1 | Low | [1] |

| BOL-darunavir (benzoxaborolone) | Wild-type HIV-1 Protease | 10 ± 2 | High | [1] |

| BOL-darunavir (benzoxaborolone) | D30N variant HIV-1 Protease | 7 ± 5 | High | [1] |

This data highlights the successful use of a cyclic boronic ester (benzoxaborolone) to create a potent and oxidatively stable HIV-1 protease inhibitor.

Spectroscopic Characterization of 1,3,2-Dioxaborolane Derivatives

The characterization of these compounds is routinely performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The protons on the diol backbone of the dioxaborolane ring typically appear as a singlet in the range of δ 1.2-1.4 ppm for pinacol esters. The chemical shifts of the protons on the organic substituent will vary depending on its structure.

-

13C NMR: The quaternary carbons of the pinacol group typically resonate around 83-84 ppm. The carbon attached to the boron atom shows a broad signal.

-

11B NMR: This is a highly diagnostic technique for organoboron compounds. Trigonal boronic esters typically show a broad signal in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

-

A strong B-O stretching vibration is typically observed in the range of 1300-1400 cm-1.

-

The absence of a broad O-H stretch (around 3200-3600 cm-1) confirms the formation of the ester from the boronic acid.

Conclusion and Future Outlook

The applications of 1,3,2-dioxaborolan-2-ol and its derivatives have expanded far beyond their initial use as simple protecting groups for boronic acids. They are now central to the construction of complex molecules, the development of novel materials with unprecedented properties, and the design of innovative therapeutics. Their enhanced stability, ease of handling, and tunable reactivity make them superior alternatives to free boronic acids in many contexts.

As our understanding of their reactivity and mechanistic pathways continues to grow, we can expect to see even more creative and impactful applications of these versatile reagents. From the development of more efficient and selective catalytic systems to the design of next-generation smart materials and life-saving drugs, the future of 1,3,2-dioxaborolane chemistry is bright and full of potential. This guide has provided a foundation for understanding and utilizing these powerful tools, and it is our hope that it will inspire further innovation in your research endeavors.

References

- Billingsley, K. L., & Buchwald, S. L. (2008). A Highly Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589-5591.

- Darses, S., & Genet, J.-P. (2003). Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions. In Modern Allene Chemistry (pp. 1041-1133). Wiley-VCH.

- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.

- Oldridge, M., & Jones, M. (2014). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.

- Lee, C. H., & Hartwig, J. F. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348–4351.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Raines, R. T., et al. (2016). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 7(1), 95-99.

- Silva, A. M. S., et al. (2020).

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Zhang, Y., et al. (2022). Toughening Vitrimers Based on Dioxaborolane Metathesis through Introducing a Reversible Secondary Interaction.

- Burke, M. D., et al. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 44(1), 15-27.

- Hartwig, J. F., & Ishiyama, T. (2005). IRIDIUM-CATALYZED C-H BORYLATION OF ARENES AND HETEROARENES: 1-CHLORO-3-IODO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE AND 2-(4,4,5,5,-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)INDOLE. Organic Syntheses, 82, 126.

- Hartwig, J. F., et al. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Intermediacy and Chemistry of Bipyridine-Ligated Iridium Trisboryl Complexes. Journal of the American Chemical Society, 127(41), 14263-14278.

- Kleeberg, C., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S63-S73.

- Knapp, D. M., et al. (2020).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Crucial Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis. Retrieved from [Link]

- Nicolaÿ, R., et al. (2025). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties.

-

Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

- Leibfarth, F. A., et al. (2021). Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities. Chemical Society Reviews, 50(12), 6933-6953.

- Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870.

Sources

- 1. researchgate.net [researchgate.net]

- 2. magritek.com [magritek.com]

- 3. Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00101J [pubs.rsc.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgsyn.org [orgsyn.org]

1,3,2-Dioxaborolan-2-OL derivatives in medicinal chemistry

An In-Depth Technical Guide to 1,3,2-Dioxaborolan-2-ol Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The incorporation of boron into organic molecules has catalyzed a paradigm shift in medicinal chemistry, moving from a niche curiosity to a validated strategy for drug discovery. Boronic acids, with their unique electronic properties, have given rise to blockbuster drugs. However, their inherent instability and challenging purification have historically limited their broader application. This guide delves into the world of 1,3,2-dioxaborolan-2-ol and its derivatives—cyclic boronic esters—that serve as stable, versatile, and highly effective surrogates for boronic acids. We will explore their synthesis, unique properties, and critical applications, from their foundational role in cross-coupling reactions to their direct integration into novel therapeutic agents like benzoxaboroles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these remarkable boron-containing scaffolds.

The Boronic Acid Conundrum: A Need for Stability

Boronic acids (R-B(OH)₂) have become indispensable tools in synthetic and medicinal chemistry.[1][2] Their utility is most famously demonstrated by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] This has led to the development of groundbreaking drugs, including the proteasome inhibitor Bortezomib for multiple myeloma.[3][4]

Despite their utility, free boronic acids are often plagued by significant drawbacks:

-

Instability: They are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.

-

Purification Challenges: Their polarity and potential for protodeboronation under certain conditions make them difficult to purify via standard techniques like silica gel chromatography.

-

Handling Difficulties: Many are not bench-top stable, requiring careful storage and handling.

These challenges created a pressing need for a "protected" form of the boronic acid functional group—one that would be stable to handling, purification, and various reaction conditions, yet readily available to participate in desired transformations. This need is elegantly met by their cyclic ester derivatives, primarily the 1,3,2-dioxaborolanes.

The Rise of Dioxaborolanes: Properties and Advantages

1,3,2-Dioxaborolane derivatives are cyclic esters formed by the condensation of a boronic acid with a 1,2-diol.[5] The most common protecting groups are pinacol (2,3-dimethylbutane-2,3-diol), leading to pinacol boronate esters , and ethylene glycol. These derivatives offer a robust solution to the instability of free boronic acids.

| Property | Free Boronic Acid | Pinacol Boronate Ester | N-Methyliminodiacetic acid (MIDA) Boronate |

| Stability | Often low; prone to boroxine formation | High; generally bench-top stable | Exceptional; indefinitely stable to air and moisture[6] |

| Chromatography | Challenging on silica gel | Compatible with silica gel chromatography | Compatible with silica gel chromatography[6] |

| Handling | Often requires special handling | Crystalline, free-flowing solids | Crystalline, free-flowing solids[6] |

| Reactivity in Coupling | Directly reactive | Directly reactive | Unreactive until deprotection |

The stability of these cyclic esters stems from the rehybridization of the boron center. The formation of the five-membered ring provides steric bulk and electronic stabilization, preventing the intermolecular dehydration that leads to boroxine formation. This enhanced stability makes them ideal building blocks in complex, multi-step syntheses.

Synthesis of Dioxaborolane Derivatives: Key Methodologies

The preparation of these valuable reagents is well-established, with several reliable methods available to the synthetic chemist.

Miyaura Borylation: From Halides to Boronates

The most common method for synthesizing aryl and vinyl boronate esters is the palladium-catalyzed Miyaura borylation reaction. This involves the cross-coupling of an organohalide (or triflate) with a diboron reagent, most frequently bis(pinacolato)diboron (B₂pin₂).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

Theoretical Frameworks of 1,3,2-Dioxaborolan-2-ol: Reactivity, Lewis Acidity, and Catalytic Applications

Executive Summary

1,3,2-Dioxaborolan-2-ol represents the fundamental cyclic boronic ester motif, serving as the structural parent to widely utilized reagents like pinacolboronate (Bpin). Its reactivity profile is defined by a delicate balance between ring strain, Lewis acidity, and hydrolytic stability. For researchers in medicinal chemistry and materials science, understanding this molecule's theoretical underpinnings is critical for rationalizing the stability of boronic acid drugs (e.g., Bortezomib) and optimizing Suzuki-Miyaura cross-coupling conditions.

This technical guide synthesizes advanced Density Functional Theory (DFT) studies to explicate the electronic and kinetic factors governing 1,3,2-dioxaborolan-2-ol. We move beyond static structural descriptions to explore the dynamic landscapes of esterification, hydrolysis, and transmetallation.

Electronic Structure & Lewis Acidity

The reactivity of 1,3,2-dioxaborolan-2-ol is dominated by the vacant

The Acidity Anomaly

Contrary to intuitive steric arguments, cyclic boronic esters are often more acidic (stronger Lewis acids) than their acyclic boronic acid counterparts.

-

Mechanism: In aqueous media, the Lewis acidity is defined by the equilibrium constant for the formation of the tetrahedral boronate anion (

rehybridization). -

Solvation Effects: DFT calculations demonstrate that neutral boronic acids are better solvated by water than neutral boronic esters. Consequently, the energy penalty for forming the charged boronate species is lower for the ester, resulting in a higher apparent acidity (lower pKa).

-

Strain Release: While early theories posited that relief of ring strain upon rehybridization drove this acidity, recent high-level computations suggest that electronic effects from the diol substituents and differential solvation are the dominant factors.

Table 1: Comparative Lewis Acidity Parameters (Calculated)

| Parameter | Boronic Acid ( | 1,3,2-Dioxaborolan-2-ol (Ester) | Trend Implication |

| Hybridization | Planarity enforced by ring | ||

| LUMO Energy | Higher | Lower | Ester is a harder electrophile |

| pKa (Relative) | Baseline (e.g., ~8.8 for PhB(OH)2) | -3.0 to -3.5 units lower | Ester binds nucleophiles ( |

| Solvation Energy | High (H-bond donor/acceptor) | Lower (Hydrophobic back) | Destabilizes neutral ester form |

Mechanistic Pathways: Hydrolysis and Formation

The formation and hydrolysis of the 1,3,2-dioxaborolane ring is not a concerted process but a stepwise dynamic equilibrium.

The Stepwise Mechanism

Computational studies (B3LYP/6-311++G**) reveal that the reaction between dihydroxyborane and 1,2-ethanediol proceeds through a monoester intermediate.[1]

-

Step 1 (Bimolecular): Formation of an acyclic monoester (

).[1] -

Step 2 (Unimolecular): Intramolecular cyclization releasing a second water molecule.

While 5-membered rings (dioxaborolanes) are kinetically favored due to entropy (proximity), they are often thermodynamically less stable than 6-membered rings (dioxaborinanes) due to angle strain in the planar

Diagram 1: Hydrolysis/Esterification Equilibrium

Caption: Stepwise dehydration pathway. The kinetic bottleneck is often the initial bimolecular association (TS1), while ring closure (TS2) is rapid.

Role in Catalysis: The Transmetallation Interface

In Suzuki-Miyaura coupling, the 1,3,2-dioxaborolan-2-yl unit (often as the Bpin derivative) is the transmetallating agent. Historical views assumed hydrolysis to the boronic acid was a prerequisite. However, modern theoretical studies confirm direct transmetallation .

The Oxo-Palladium Pathway

The reactivity of the ester depends on the activation of the B-C bond.

-

Base Role: The base (e.g.,

) converts the neutral boronic ester into a boronate anion ( -

Pd-O Interaction: The oxygen atoms of the boronate coordinate to the Palladium(II) center.

-

Transmetallation: This coordination lowers the activation energy for the transfer of the organic group (R) from Boron to Palladium.

Diagram 2: Direct Transmetallation Pathway

Caption: The "Oxo-Palladium" pathway where the boronate oxygen assists in anchoring the boron species to the metal center before alkyl/aryl transfer.

Computational Protocol: Validating Reactivity

For researchers aiming to model these systems, standard gas-phase calculations are insufficient due to the critical role of specific solvation and proton transfer.

Recommended Methodology

To accurately predict pKa shifts, transition state energies, and NMR shifts (

Step-by-Step Workflow:

-

Conformational Search: Boronic esters, especially substituted ones (like pinacol), have flexible ring puckering. Perform a conformational search (e.g., Monte Carlo) using a force field (MMFF94) before DFT.

-

Geometry Optimization:

-

Functional:

B97X-D or M06-2X (Captures dispersion forces critical for ring stability and solvent interaction). -

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for the anionic boronate species).

-

-

Solvation Model:

-

Use SMD (Solvation Model based on Density) for aqueous or alcoholic solvents.

-

Explicit Solvation: For hydrolysis transition states, include 1-2 explicit water molecules in the input geometry to bridge the proton transfer.

-

-

Frequency Analysis: Confirm stationary points (0 imaginary frequencies for Minima, 1 for TS). Calculate Gibbs Free Energy (

) at 298K.

Table 2: Validated Computational Parameters

| Property of Interest | Recommended Functional | Basis Set | Key Consideration |

| Geometry/Stability | B3LYP-D3 or | 6-311++G(d,p) | Include dispersion corrections. |

| Reaction Kinetics (TS) | M06-2X | def2-TZVP | Explicit water molecules required for proton shuttling. |

| NMR Shifts ( | PBE0 or B3LYP | 6-311+G(2d,p) | Use GIAO method; reference against |

| pKa Prediction | M06-2X | 6-311++G(d,p) | Use thermodynamic cycle with experimental proton solvation energy. |

References

-

Comparison of Boronic Acid and Ester Acidity

-

Mechanistic Studies of Suzuki-Miyaura Transmetall

- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

Lewis Acidity and Hammett Correl

-

Protodeboron

- Title: In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speci

- Source: Accounts of Chemical Research.

-

URL:[Link]

-

DFT Characterization of Boron

- Title: Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR through Density Functional Theory.

- Source: MDPI / ResearchG

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

Beyond the Boronic Acid: The 1,3,2-Dioxaborolan-2-ol Scaffold in High-Complexity Synthesis

Executive Summary: The Boron Advantage

The 1,3,2-dioxaborolan-2-ol moiety (and its substituted derivatives, particularly the pinacol variant) represents a pivot point in modern organic synthesis and medicinal chemistry. While historically viewed merely as a "masked" boronic acid or a protecting group for 1,2-diols, this heterocycle has evolved into a primary pharmacophore and a critical intermediate for constructing complex molecular architectures.

This guide moves beyond standard Suzuki coupling protocols to explore the 1,3,2-dioxaborolan-2-ol system as:

-

A Lewis Acid Catalyst: Exploiting the empty p-orbital for activation of carbonyls and defunctionalization reactions.

-

A Pharmacophore: The core of benzoxaborole drugs (e.g., Tavaborole, Vaborbactam).

-

A Synthetic Linchpin: The conversion of transient boronic acids into robust building blocks for late-stage functionalization.

The Core Architecture: Stability vs. Reactivity

The fundamental structure of 1,3,2-dioxaborolan-2-ol consists of a boron atom bridging a 1,2-diol (typically ethylene glycol) with a free hydroxyl group.

Structural Dynamics

-

The Unsubstituted Ring (Ethylene Glycol derived): Thermodynamically favored but kinetically labile to hydrolysis. It is primarily used as a transient protecting group or a Lewis acid catalyst.

-

The Pinacol Derivative (PinB-OH): The tetramethyl substitution creates significant steric bulk, shielding the boron center from hydrolytic attack while maintaining the C-B bond integrity. This is the industry-standard "building block."

Mechanism of Lewis Acidity

Unlike transition metals, the boron center in the dioxaborolane ring possesses a vacant p-orbital that accepts electron density from nucleophiles (Lewis bases). This property is tunable:

-

Electron Deficient: High Lewis acidity (useful for catalysis).

-

Electron Rich (via back-bonding): Reduced acidity (stable building block).

Figure 1: The reversible coordination mechanism of the dioxaborolane ring, fundamental to its role as both a catalyst and a drug pharmacophore.[1][2][3][4][5][6]

Synthetic Utility: Building Complex Molecules

Application A: The Benzoxaborole Pharmacophore

The most sophisticated application of the 1,3,2-dioxaborolan-2-ol motif is its incorporation into benzoxaboroles —bicyclic systems where the boron ring is fused to a benzene ring. These are not just intermediates; they are FDA-approved drugs (e.g., Tavaborole for onychomycosis, Vaborbactam for enzyme inhibition).

Case Study: Synthesis of Tavaborole (AN2690)

The synthesis of Tavaborole demonstrates the power of using a pinacol dioxaborolane (B2Pin) to generate the active hydroxy-dioxaborolane drug.

Protocol: Palladium-Catalyzed Borylation / Cyclization Sequence Source: Adapted from WO2019087208A1 and related process chemistry literature.

| Step | Reagents | Conditions | Critical Mechanism |

| 1. Precursor Prep | 2-bromo-5-fluorobenzyl alcohol | Protected as THP ether or used directly | Substrate setup. |

| 2. Miyaura Borylation | Bis(pinacolato)diboron (B2Pin) , PdCl2(dppf), KOAc | 1,4-Dioxane, 90°C, 24h | Pd(0)/Pd(II) Cycle: Oxidative addition to Ar-Br, transmetallation with B2Pin, reductive elimination installs the dioxaborolane ring. |

| 3. Deprotection/Cyclization | HCl (conc), H2O | THF/Water, RT, 24h | Acidic Hydrolysis: Cleaves the pinacol ester and the benzyl protecting group. The free benzylic alcohol intramolecularly attacks the boron, closing the 5-membered oxaborole ring. |

| 4. Isolation | Water (Anti-solvent) | Crystallization | The benzoxaborole crystallizes due to high lattice energy/H-bonding. |

Detailed Workflow for Step 2 & 3 (Laboratory Scale):

-

Charge: In a flame-dried Schlenk flask, combine 2-bromo-5-fluorobenzyl derivative (50 mmol), B2Pin (55 mmol), and KOAc (150 mmol) in anhydrous 1,4-dioxane (200 mL).

-

Degas: Sparge with Argon for 20 minutes. Add PdCl2(dppf) (3 mol%).

-

Heat: Stir at 90°C for 18-24 hours. Monitor by HPLC for consumption of bromide.

-

Workup: Filter through Celite to remove Palladium black. Concentrate filtrate.[7]

-

Cyclization: Redissolve the crude pinacol boronate in THF (100 mL). Add 6M HCl (50 mL). Stir vigorously.

-

Purification: The pinacol is displaced (equilibrium driven by entropy and formation of the fused ring). The product precipitates or is extracted with Ethyl Acetate. Recrystallize from Acetonitrile/Water.

Application B: 1,3,2-Dioxaborolan-2-ol as a Protecting Group

While less common in late-stage drug discovery, the unsubstituted 1,3,2-dioxaborolan-2-ol ring is a powerful tool for regioselective protection of polyols (e.g., carbohydrates).

-

Selectivity: Boronic acids prefer cis-1,2-diols (forming 5-membered dioxaborolanes) or 1,3-diols (forming 6-membered dioxaborinanes).

-

Protocol: React the polyol with phenylboronic acid or boric acid in acetone/benzene with a Dean-Stark trap.

-

Advantage: The protection is removed under mild aqueous oxidation or simple hydrolysis, orthogonal to silyl ethers or benzyl groups.

Medicinal Chemistry: The "Boron Trap" Mechanism

The 1,3,2-dioxaborolan-2-ol ring in drugs like Tavaborole functions by trapping a nucleophilic amino acid residue within a target enzyme's active site. This is a unique mode of action unavailable to carbon-based analogs.

Mechanism: Leucyl-tRNA Synthetase Inhibition

Tavaborole targets the editing domain of Leucyl-tRNA synthetase (LeuRS) in fungi.

-

Entry: The drug enters the editing site.

-

Binding: The boron atom (sp2) is attacked by the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA(Leu).

-

Adduct Formation: A stable sp3 anionic tetrahedral adduct is formed (a spiro-boronate).

-

Inhibition: This adduct mimics the transition state of the editing reaction, locking the enzyme and preventing protein synthesis.

Figure 2: The "Boron Trap" mechanism. The dioxaborolane ring forms a covalent but reversible bond with the biological target, creating a tight-binding inhibitor.

References

-

Preparation of Tavaborole and Intermediates. World Intellectual Property Organization. WO2019087208A1. (2019). Link

-

Boron Chemicals in Drug Discovery and Development. National Institutes of Health (PMC). (2025).[4][5][8] Link

-

Synthesis of Benzoxaboroles by ortho-Oxalkylation. Organic Letters. (2021).[1][9] Link

-

Defunctionalisation catalysed by boron Lewis acids. Chemical Science. (2020).[2][10] Link

-

Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath. (2016). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Appended Lewis acids enable dioxygen reactivity and catalytic oxidations with Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]

- 7. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]